molecular formula C3Cl2F6 B15291816 1,1-Dichloro-1,2,2,3,3,3-hexafluoropropane CAS No. 2729-28-4

1,1-Dichloro-1,2,2,3,3,3-hexafluoropropane

Cat. No.: B15291816
CAS No.: 2729-28-4
M. Wt: 220.93 g/mol
InChI Key: FMKLGBFKHKIUKZ-UHFFFAOYSA-N
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Description

1,1-Dichloro-1,2,2,3,3,3-hexafluoropropane is an organofluorine compound with the molecular formula C₃Cl₂F₆. It is a colorless liquid with a relatively low boiling point of 36.1°C at standard atmospheric pressure . This compound is known for its stability and unique chemical properties, making it valuable in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1-Dichloro-1,2,2,3,3,3-hexafluoropropane can be synthesized through the reaction of hexafluoropropene with chlorine gas. The reaction typically occurs under controlled conditions, including moderate temperatures and the presence of a catalyst to facilitate the chlorination process .

Industrial Production Methods: Industrial production of this compound involves large-scale chlorination of hexafluoropropene. The process is optimized to ensure high yield and purity of the final product. The reaction is carried out in specialized reactors designed to handle the corrosive nature of chlorine gas and the reactivity of hexafluoropropene .

Chemical Reactions Analysis

Types of Reactions: 1,1-Dichloro-1,2,2,3,3,3-hexafluoropropane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other halogens or functional groups under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form different fluorinated hydrocarbons.

    Oxidation Reactions: It can undergo oxidation to form various oxidized products.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1,1-Dichloro-1,2,2,3,3,3-hexafluoropropane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,1-dichloro-1,2,2,3,3,3-hexafluoropropane involves its interaction with molecular targets through its fluorine and chlorine atoms. These interactions can lead to the formation of stable complexes with various substrates. The pathways involved include halogen bonding and van der Waals interactions, which contribute to its effectiveness in different applications .

Comparison with Similar Compounds

Uniqueness: 1,1-Dichloro-1,2,2,3,3,3-hexafluoropropane is unique due to its specific arrangement of chlorine and fluorine atoms, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring high stability and specific reactivity patterns .

Properties

IUPAC Name

1,1-dichloro-1,2,2,3,3,3-hexafluoropropane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3Cl2F6/c4-2(5,8)1(6,7)3(9,10)11
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMKLGBFKHKIUKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)(C(F)(Cl)Cl)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3Cl2F6
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20181729
Record name 1,1-Dichloro-1,2,2,3,3,3-hexafluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20181729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.93 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2729-28-4
Record name 1,1-Dichloro-1,2,2,3,3,3-hexafluoropropane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2729-28-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dichloro-1,2,2,3,3,3-hexafluoropropane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002729284
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1-Dichloro-1,2,2,3,3,3-hexafluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20181729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1-dichloro-1,2,2,3,3,3-hexafluoropropane
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